Carbidopa is a pharmaceutical compound classified as a dopa decarboxylase inhibitor. [, , , , , , , , , , , ] It is primarily used in conjunction with levodopa, a primary drug for managing Parkinson's disease. [, , , , , , , , , , , , , , , , , , , , , , , , ] Carbidopa itself does not possess any inherent therapeutic properties for Parkinson's disease. [, , , , ] Its role is to inhibit the peripheral conversion of levodopa to dopamine, thereby increasing the bioavailability of levodopa to the brain. [, , , , , , , ] This allows for lower doses of levodopa, potentially reducing side effects. [, , , , , , ]
Carbidopa functions as a competitive inhibitor of the enzyme dopa decarboxylase. [, , , , , , , ] This enzyme typically converts levodopa to dopamine in the peripheral tissues. [, , , , , , , ] By inhibiting this conversion, Carbidopa increases the amount of levodopa that can cross the blood-brain barrier and reach the brain, where it is converted to dopamine. [, , , , , , , ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7